molecular formula C11H14O3 B1684294 Zingerone CAS No. 122-48-5

Zingerone

Cat. No.: B1684294
CAS No.: 122-48-5
M. Wt: 194.23 g/mol
InChI Key: OJYLAHXKWMRDGS-UHFFFAOYSA-N
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Description

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a phenolic compound derived from ginger (Zingiber officinale), formed via thermal degradation of gingerols during drying or cooking . Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol, and it features a methoxy (-OCH₃) and hydroxyl (-OH) group on a benzene ring attached to a butanone side chain . This compound is recognized for its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, mediated through mechanisms such as NF-κB inhibition, ROS scavenging, and modulation of cell-cycle regulators like cyclin D1 .

Chemical Reactions Analysis

Types of Reactions: Zingerone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Zingerone exhibits a broad spectrum of pharmacological activities, making it a subject of extensive research. Key applications include:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and diabetes. Studies indicate that this compound can lower blood sugar levels and improve antioxidant enzyme activity in diabetic models .
  • Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory pathways by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR). This action contributes to its potential in treating inflammatory conditions like arthritis and colitis .
  • Anticancer Properties : this compound demonstrates significant anticancer effects, particularly against hepatocellular carcinoma and oral squamous cell carcinoma. It has been found to induce apoptosis in cancer cells and inhibit metastasis through mechanisms involving matrix metalloproteinase activity modulation .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a potential natural alternative to conventional antibiotics. Studies have shown this compound's effectiveness against clinical isolates such as Staphylococcus aureus and Escherichia coli .

Nutritional Applications

This compound's health benefits extend into the realm of nutrition:

  • Weight Management : Animal studies suggest that this compound can aid in fat metabolism, potentially assisting in weight management strategies for individuals on high-fat diets .
  • Diabetes Management : this compound's ability to regulate blood glucose levels makes it a candidate for dietary interventions aimed at managing diabetes. Its incorporation into functional foods could enhance health outcomes for diabetic patients .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

  • Pest Control : Given its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide, reducing reliance on synthetic chemicals in crop protection .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant EffectsThis compound improved antioxidant enzyme levels in diabetic rats, reducing oxidative stress markers.
Anticancer ActivityThis compound nanoparticles significantly inhibited cell migration in oral squamous cell carcinoma models.
Antimicrobial PropertiesThis compound showed strong antibacterial effects against multiple pathogens, outperforming some standard antibiotics.
Anti-inflammatory MechanismsThis compound inhibited NF-κB activity, demonstrating potential for treating chronic inflammatory diseases.

Mechanism of Action

Zingerone is structurally similar to other phenolic compounds such as vanillin and eugenol. it has unique properties that distinguish it from these compounds:

    Vanillin: Both this compound and vanillin have a methoxy group, but this compound has a butanone side chain, which contributes to its distinct flavor and biological activities.

    Eugenol: Eugenol has a similar phenolic structure but contains an allyl group instead of a butanone side chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ginger-Derived Analogues: Gingerols and Shogaols

  • Structural Differences :
    • Gingerols (e.g., 6-gingerol) possess a longer alkyl side chain with a hydroxyl group, while shogaols feature an α,β-unsaturated ketone moiety formed via dehydration of gingerols. Zingerone lacks these structural elements, making it less pungent and more thermally stable .
  • Pharmacological Activity :
    • Shogaols exhibit superior anti-inflammatory and anticancer effects compared to this compound, attributed to the electrophilic α,β-unsaturated ketone, which enhances interaction with cellular thiols .
    • This compound’s mitotic arrest in neuroblastoma cells (via cyclin D1 suppression) is distinct from shogaols’ inhibition of MMP-9 and metastasis .

Vanillin and Eugenol

  • Structural Similarity: this compound shares a vanillyl (4-hydroxy-3-methoxybenzyl) group with vanillin and eugenol. Tanimoto coefficient analysis shows high similarity between vanillin and eugenol (TC = 0.82) but moderate similarity between this compound and vanillin (TC = 0.65) .
  • Functional Differences: Eugenol (from cloves) demonstrates stronger antimicrobial activity due to its phenolic -OH, while this compound’s anti-inflammatory effects in asthma (via AMPK/Nrf2/HO-1 pathway) are unique . In Parkinson’s disease models, pre-treatment with this compound and eugenol reduced oxidative stress, but post-treatment exacerbated dopamine depletion, highlighting context-dependent efficacy .

Capsaicin

  • Structural and Functional Contrasts :
    • Despite sharing a vanillyl group, capsaicin (from chili peppers) activates TRPV1 receptors, inducing pain and thermogenesis, whereas this compound inhibits TRPV1 in colonic smooth muscles, providing antidiarrheal effects .

Comparison with Functionally Similar Compounds

Curcumin

  • Antioxidant Mechanisms: Both compounds inhibit NF-κB and elevate antioxidant enzymes (SOD, CAT).

Resveratrol

  • Anticancer Activity :
    • Resveratrol induces apoptosis via SIRT1 activation, whereas this compound triggers mitotic arrest and suppresses cyclin D1, suggesting divergent pathways for cancer inhibition .

Key Research Findings

Impact of Structural Modifications

  • Alkylation of this compound’s phenol group (e.g., methylthis compound) abolishes bioactivity by eliminating hydrogen-bond donation capacity. Conversely, phenolic esters (e.g., acetylthis compound) regain activity after enzymatic hydrolysis to this compound .
  • Methylenedioxy analogues (e.g., compounds 10–11) exhibit reduced attraction despite high vapor pressure, emphasizing the irreplaceable role of the phenol group .

Nanoparticle Formulations

  • Encapsulation in self-assembling peptides enhances this compound’s antiproliferative activity against oral squamous cell carcinoma (OSCC), reducing IC50 from >330 µM (raw) to 118–174 µM (nanoparticles) .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Key Structural Features Key Activities
This compound Ginger 4-hydroxy-3-methoxy, butanone Antioxidant, anti-inflammatory, mitotic arrest
6-Shogaol Ginger (heated) α,β-unsaturated ketone Antimetastatic, MMP-9 inhibition
Eugenol Cloves Phenolic -OH, allyl chain Antimicrobial, TRPV1 activation
Capsaicin Chili peppers Vanillyl group, alkylamide TRPV1 agonist, analgesic

Table 2: Bioactivity Parameters

Compound IC50 (Cancer Cells) Key Molecular Targets
This compound >330 µM Cyclin D1, NF-κB
This compound NPs 118–174 µM Cell invasion, colony formation
6-Shogaol 15–25 µM MMP-9, Bcl-2

Biological Activity

Zingerone, a phenolic compound derived from the rhizome of Zingiber officinale (ginger), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, emphasizing its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is chemically known as 4-(4-hydroxy-3-methylphenyl) butan-2-one. Its structure contributes to its bioactive properties, making it a subject of interest in pharmacological research.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Numerous studies have demonstrated this compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanisms involve induction of apoptosis through oxidative stress and modulation of cell cycle regulators such as p53 and cyclin D1 .
  • Case Study : In a study involving hepatocellular carcinoma cells, this compound treatment resulted in significant apoptosis characterized by morphological changes and biochemical markers indicative of cell death .

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage:

  • Mechanism : It scavenges free radicals and enhances antioxidant enzyme activity, thereby reducing lipid peroxidation and protecting cellular integrity .
  • Research Findings : A study indicated that this compound administration significantly increased levels of superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in treated animals .

3. Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory capabilities:

  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .
  • Case Study : In a model of ethanol-induced intestinal injury, this compound administration improved histological parameters by reducing inflammation and oxidative stress markers .

4. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

  • Mechanism : It enhances phagocytic activity and respiratory burst in immune cells, contributing to increased resistance against infections .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntioxidantScavenges free radicals; enhances antioxidant enzyme levels
Anti-inflammatoryReduces pro-inflammatory cytokines; protects against liver injury
AntimicrobialEnhances immune response; effective against several pathogens

Case Studies

  • Ethanol-Induced Jejunal Injury : A study involving adult male albino rats showed that this compound significantly ameliorated ethanol-induced enterotoxicity by restoring jejunal architecture and reducing inflammation .
  • Chronic Stress Model : In a chronic stress rat model, repeated administration of this compound reversed depression-like behaviors and biochemical changes associated with oxidative stress, highlighting its neuroprotective potential .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Zingerone’s antioxidant activity?

this compound’s antioxidant properties are typically assessed using in vitro assays such as DPPH radical scavenging, lipid peroxidation inhibition, and measurement of glutathione (GSH) levels. For in vivo studies, rodent models exposed to oxidative stressors (e.g., streptozotocin-induced diabetes or carbon tetrachloride-induced liver injury) are employed. Endpoints include catalase, superoxide dismutase (SOD), and malondialdehyde (MDA) levels .

Q. How is this compound’s safety profile established in preclinical studies?

Acute toxicity studies determine the LD50 (e.g., 2580 mg/kg in rats) and subchronic dosing (e.g., 20–100 mg/kg/day for 4–12 weeks). Safety assessments include histopathology, serum biochemistry (ALT, AST, creatinine), and behavioral monitoring. Chronic toxicity models track organ-specific effects over 6–12 months .

Q. What methodologies are used to assess this compound’s anti-inflammatory effects?

Key approaches include:

  • In vitro: Lipopolysaccharide (LPS)-stimulated macrophage assays measuring TNF-α, IL-6, and NF-κB nuclear translocation via Western blot or immunofluorescence .
  • In vivo: Rodent models of endotoxemia or colitis, with cytokine profiling (ELISA) and histopathological scoring of inflamed tissues .

Q. How do researchers standardize this compound dosing across different experimental models?

Dosing is adjusted based on bioavailability studies. For example:

  • 20 mg/kg/day orally in diabetic rat cardiac models .
  • 10 mg/kg/day in hepatic fibrosis models . Solubility is ensured using carriers like carboxymethyl cellulose (CMC), and plasma concentrations are validated via HPLC .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s efficacy across disease models?

Discrepancies (e.g., variable NF-κB inhibition in liver vs. lung inflammation) are addressed by:

  • Dose-response studies to identify tissue-specific thresholds.
  • Pathway-focused analyses : Comparing upstream regulators (e.g., MAPK in hepatic models vs. AMPK/Nrf2 in asthma) using siRNA knockdown or transgenic models .
  • Multi-omics integration : Transcriptomic and metabolomic profiling to contextualize mechanisms .

Q. How can researchers evaluate this compound’s conformational stability and its impact on bioactivity?

Microwave spectroscopy and computational methods (DFT, MP2) analyze this compound’s dominant conformers. For example, CH···O interactions in Conf. Z2 influence binding to targets like VMAT2 or MAO-B. Discrepancies between theoretical predictions (e.g., MP2 overestimating CH···π interactions) and experimental data require validation via rotational constants .

Q. What advanced techniques elucidate this compound’s neuroprotective mechanisms in Parkinson’s disease (PD) models?

  • In vitro : MPP+-induced SH-SY5Y cell death assays with ERK phosphorylation and VMAT2 expression (Western blot).
  • In vivo : MPTP-treated mice evaluated via rotarod performance and tyrosine hydroxylase immunohistochemistry.
  • Functional genomics : CRISPR-Cas9 knockout of ERK or VMAT2 to confirm target specificity .

Q. How is this compound’s anti-asthmatic effect mechanistically validated?

  • OVA-induced murine asthma models : Measure airway hyperresponsiveness (methacholine challenge) and mucus production (PAS staining).
  • Pathway activation : Immunohistochemistry for Nrf2 nuclear translocation and HO-1 expression in lung tissues.
  • In vitro corroboration : H₂O₂-stimulated MLE12 cells treated with this compound, followed by qPCR for IL-1β/TNF-α and Western blot for AMPK phosphorylation .

Q. Methodological Considerations

Q. How to design a longitudinal study assessing this compound’s prophylactic potential in neonatal models?

  • Neonatal administration : Dose rat pups with this compound (5–10 mg/kg) during the first postnatal week.
  • Long-term tracking : Monitor nephropathy markers (e.g., urinary albumin, TGF-β1) in adulthood after high-fructose diets.
  • Epigenetic analysis : DNA methylation profiling of fibrosis-related genes (e.g., COL1A1) .

Q. What statistical approaches address variability in this compound’s bioactivity data?

  • Mixed-effects models : Account for inter-individual variation in rodent studies.
  • Meta-analysis : Pool data from independent studies (e.g., NF-κB inhibition across 10+ papers) to identify consensus effect sizes .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 8 per group) detect clinically relevant changes (e.g., 20% reduction in blood glucose) .

Q. Tables

Table 1. Key In Vivo Models for this compound Research

Disease ModelInduction MethodThis compound DosePrimary EndpointsReference
Diabetic CardiomyopathyStreptozotocin (55 mg/kg)20 mg/kg/dayECG parameters (QT interval), serum LDL
Hepatic FibrosisCCl₄ (1 mL/kg, twice weekly)10 mg/kg/dayALT, AST, hydroxyproline content
Parkinson’s DiseaseMPTP (20 mg/kg, 4 doses)50 mg/kg/dayRotarod latency, TH+ neuron count

Table 2. Mechanistic Targets of this compound

PathwayKey MoleculesExperimental ToolsReference
NF-κB InhibitionIκBα, p65EMSA, ChIP-seq, luciferase reporter assays
AMPK/Nrf2 Activationp-AMPK, Nrf2, HO-1siRNA knockdown, immunohistochemistry
ERK/VMAT2 Regulationp-ERK, VMAT2CRISPR-Cas9, immunofluorescence

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butan-2-one
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InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3
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InChI Key

OJYLAHXKWMRDGS-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID8047420
Record name 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone
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Molecular Weight

194.23 g/mol
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Physical Description

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour
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Boiling Point

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg
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Flash Point

APPROX 102 °C
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Solubility

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol)
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Density

1.138-1.139 @ 25 °C
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Color/Form

Crystals from acetone, petroleum ether, ether plus petroleum ether

CAS No.

122-48-5
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Melting Point

40.5 °C, 41 °C
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Retrosynthesis Analysis

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